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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

used to characterize 1-(4-Bromophenyl)cyclobutanecarbonitrile. While a complete

experimental dataset for this specific molecule is not readily available in public domains, this

document outlines the standard experimental protocols and presents predicted spectroscopic

data based on the analysis of structurally similar compounds. This information is intended to

guide researchers in the analysis and confirmation of the structure of 1-(4-
Bromophenyl)cyclobutanecarbonitrile.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

These predictions are derived from the known spectral characteristics of analogous

compounds, including other brominated aromatic compounds and substituted cyclobutane

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-
Bromophenyl)cyclobutanecarbonitrile

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 Doublet 2H
Aromatic protons

(ortho to Br)

~ 7.45 Doublet 2H
Aromatic protons

(meta to Br)

~ 2.80 - 2.95 Multiplet 2H
Cyclobutane protons

(α to CN)

~ 2.40 - 2.55 Multiplet 2H
Cyclobutane protons

(α to CN)

~ 2.10 - 2.30 Multiplet 2H
Cyclobutane protons

(β to CN)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-
Bromophenyl)cyclobutanecarbonitrile

Chemical Shift (δ, ppm) Assignment

~ 140 Quaternary aromatic carbon (C-Br)

~ 132 Aromatic CH (ortho to Br)

~ 129 Aromatic CH (meta to Br)

~ 125 Quaternary aromatic carbon (C-cyclobutane)

~ 122 Nitrile carbon (C≡N)

~ 45 Quaternary cyclobutane carbon (C-CN)

~ 35 Cyclobutane CH₂

~ 18 Cyclobutane CH₂
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 1-(4-Bromophenyl)cyclobutanecarbonitrile

Frequency (cm⁻¹) Intensity Assignment

~ 2240 - 2220 Sharp, Medium C≡N stretch of the nitrile group

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2980 - 2850 Medium
Aliphatic C-H stretch

(cyclobutane)

~ 1600, 1485 Strong, Medium Aromatic C=C ring stretch

~ 1070 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(4-Bromophenyl)cyclobutanecarbonitrile

m/z Value Relative Abundance Assignment

[M]+• ~ 50% Molecular ion containing ⁷⁹Br

[M+2]+• ~ 50% Molecular ion containing ⁸¹Br

[M-CN]+ Variable Fragment ion (loss of nitrile)

[C₆H₄Br]+ Variable Bromophenyl fragment

Experimental Protocols
The following sections detail the standard experimental methodologies for acquiring NMR, IR,

and MS data for a compound such as 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: Approximately 5-10 mg of the solid sample of 1-(4-
Bromophenyl)cyclobutanecarbonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent,
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typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.1.2. Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400

MHz or 500 MHz NMR spectrometer.

¹H NMR: The spectrum is acquired with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: The spectrum is acquired with a spectral width of approximately 220 ppm, a

relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to

achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the

spectrum.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: A small amount of the solid sample is placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform

Infrared (FTIR) spectrometer.

2.2.2. Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR

spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
2.3.1. Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such

as methanol or acetonitrile (approximately 1 mg/mL).

2.3.2. Instrumentation and Data Acquisition: Mass spectra are typically obtained using a mass

spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized

and bombarded with a beam of electrons (typically 70 eV). This causes ionization and

fragmentation of the molecule.
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Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺•) and

various fragment ions. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear

as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1]

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel chemical entity like 1-(4-Bromophenyl)cyclobutanecarbonitrile.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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